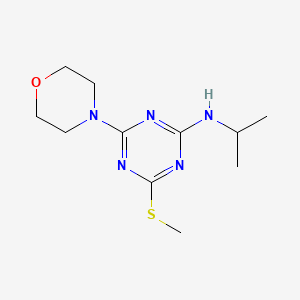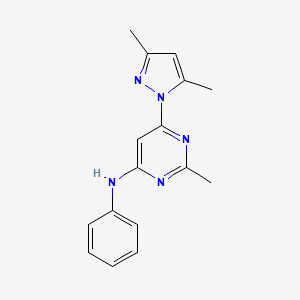
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-methoxyphenyl)urea is a chemical compound that has been extensively researched for its potential applications in various fields of science. This compound is a urea derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-methoxyphenyl)urea is not fully understood. However, it is believed to act by inhibiting various enzymes, including DNA topoisomerase II, carbonic anhydrase, and urease. It has also been shown to bind to metal ions, such as copper and zinc.
Biochemical and Physiological Effects:
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-methoxyphenyl)urea has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi, and inhibit the replication of viruses. It has also been shown to inhibit the activity of carbonic anhydrase, which plays a role in the regulation of acid-base balance in the body.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-methoxyphenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications. However, it also has some limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for research on N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-methoxyphenyl)urea. One potential direction is to investigate its potential use as an anticancer agent. Another potential direction is to investigate its potential use as an antifungal or antiviral agent. Additionally, further research could be done to understand its mechanism of action and to develop more efficient synthesis methods.
Méthodes De Synthèse
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-methoxyphenyl)urea has been synthesized using various methods, including one-pot synthesis, solvent-free synthesis, and microwave-assisted synthesis. One-pot synthesis involves the reaction of 2-amino-1,2-dimethylbenzimidazole with 2-methoxyphenyl isocyanate in the presence of a base. Solvent-free synthesis involves the reaction of 2-amino-1,2-dimethylbenzimidazole with 2-methoxyphenyl isocyanate under solvent-free conditions. Microwave-assisted synthesis involves the reaction of 2-amino-1,2-dimethylbenzimidazole with 2-methoxyphenyl isocyanate under microwave irradiation.
Applications De Recherche Scientifique
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-methoxyphenyl)urea has been extensively researched for its potential applications in various fields of science. This compound has been studied for its potential anticancer, antifungal, and antiviral activities. It has also been studied for its potential use as an enzyme inhibitor, and as a ligand for metal ions.
Propriétés
IUPAC Name |
1-(1,2-dimethylbenzimidazol-5-yl)-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-11-18-14-10-12(8-9-15(14)21(11)2)19-17(22)20-13-6-4-5-7-16(13)23-3/h4-10H,1-3H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLXHWQXPINEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804715 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1,2-Dimethylbenzimidazol-5-yl)-3-(2-methoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-hydroxy-4-[2-(hydroxyimino)propyl]-6,7-dihydro-2,1,3-benzoxadiazol-5(4H)-one oxime](/img/structure/B5812279.png)
![3-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5812290.png)
![N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5812297.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5812327.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5812328.png)

![4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5812349.png)

